Cas no 186589-89-9 (2-Fluoro-5-iodophenol)

2-Fluoro-5-iodophenol is a halogenated phenolic compound featuring both fluorine and iodine substituents on the aromatic ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The presence of iodine enhances its utility in palladium-catalyzed transformations, while the fluorine substituent can influence electronic properties and stability. The compound is commonly employed in pharmaceutical and agrochemical research for constructing complex molecules. Its high purity and well-defined reactivity profile ensure consistent performance in demanding synthetic applications. Proper handling is advised due to its halogenated nature.
2-Fluoro-5-iodophenol structure
2-Fluoro-5-iodophenol structure
Product name:2-Fluoro-5-iodophenol
CAS No:186589-89-9
MF:C6H4FIO
Molecular Weight:237.9982
MDL:MFCD16659616
CID:94980
PubChem ID:46911832

2-Fluoro-5-iodophenol 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-5-iodophenol
    • AK-33857
    • ANW-48957
    • CTK8B5500
    • MB14983
    • MolPort-009-199-073
    • PubChem18134
    • SureCN1477169
    • 2-fluoro-5-iodo-phenol
    • Phenol, 2-fluoro-5-iodo-
    • AMBZ0112
    • JDGBFLDXIZQLLT-UHFFFAOYSA-N
    • FCH1328836
    • AM85640
    • PC52001
    • AX8159859
    • AB0023046
    • W4030
    • ST24028009
    • 589F899
    • CS-W021694
    • DS-12576
    • EN300-91919
    • FT-0687028
    • DTXSID50677241
    • 186589-89-9
    • MFCD16659616
    • SCHEMBL1477169
    • A4127
    • AKOS015891016
    • MDL: MFCD16659616
    • インチ: 1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
    • InChIKey: JDGBFLDXIZQLLT-UHFFFAOYSA-N
    • SMILES: IC1C([H])=C([H])C(=C(C=1[H])O[H])F

計算された属性

  • 精确分子量: 237.92900
  • 同位素质量: 237.929
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • XLogP3: 2.3

じっけんとくせい

  • 密度みつど: 2.085
  • Boiling Point: 248.954°C at 760 mmHg
  • フラッシュポイント: 104.364°C
  • Refractive Index: 1.638
  • PSA: 20.23000
  • LogP: 2.13590

2-Fluoro-5-iodophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB437064-1g
2-Fluoro-5-iodophenol; .
186589-89-9
1g
€231.30 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F51370-100mg
2-Fluoro-5-iodophenol
186589-89-9 97%
100mg
¥36.0 2023-09-07
Chemenu
CM250701-1g
2-Fluoro-5-iodophenol
186589-89-9 95+%
1g
$143 2022-06-12
abcr
AB437064-5 g
2-Fluoro-5-iodophenol; .
186589-89-9
5g
€700.30 2023-04-23
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB36070-1g
2-Fluoro-5-iodophenol
186589-89-9 97%
1g
¥1048 2023-09-15
Apollo Scientific
PC52001-250mg
2-Fluoro-5-iodophenol
186589-89-9 97%
250mg
£53.00 2023-09-02
TRC
F598820-100mg
2-Fluoro-5-iodophenol
186589-89-9
100mg
$87.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F182326-250mg
2-Fluoro-5-iodophenol
186589-89-9 95%
250mg
¥214.90 2023-09-02
TRC
F598820-50mg
2-Fluoro-5-iodophenol
186589-89-9
50mg
$75.00 2023-05-18
Enamine
EN300-91919-0.5g
2-fluoro-5-iodophenol
186589-89-9 95.0%
0.5g
$20.0 2025-02-21

2-Fluoro-5-iodophenol 関連文献

2-Fluoro-5-iodophenolに関する追加情報

2-Fluoro-5-Iodophenol (CAS No: 186589-89-9)

2-fluoro-5-iодофенол is a halogenated phenol derivative with the CAS number 186589-89-9. This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 5-position on the phenol ring, making it a unique member of the halogenated aromatic compounds family. The combination of these two halogens imparts distinct chemical and physical properties to the molecule, which have been explored in various research studies.

The synthesis of 2-fluoro-5-iодофенол involves a series of multi-step reactions, often starting from phenol derivatives and incorporating halogenation techniques. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for preparing such compounds, reducing production costs and minimizing environmental impact. The compound's structure has been studied extensively using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its molecular geometry and intermolecular interactions.

One of the most notable applications of 2-fluoro-5-iодофенол is in the field of medicinal chemistry. Researchers have explored its potential as a building block for designing bioactive molecules with anti-inflammatory, antioxidant, and antimicrobial properties. For instance, studies have shown that this compound can serve as a precursor for synthesizing more complex heterocyclic structures, which are known to exhibit promising pharmacological activities.

In addition to its role in drug discovery, 2-fluоро-5-iодофенол has also found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic processes and the development of new materials for energy storage applications. Recent research has focused on leveraging its electronic properties to enhance the performance of organic semiconductors and photovoltaic devices.

The chemical reactivity of 2-fluоро-5-iодофенол is another area of active investigation. Due to the electron-withdrawing effects of both fluorine and iodine atoms, this compound exhibits enhanced electrophilic substitution reactivity compared to unsubstituted phenol. This makes it an attractive substrate for various organic transformations, including nucleophilic aromatic substitution and coupling reactions.

From an environmental perspective, understanding the fate and behavior of 2-fluоро-5-iодофенол in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light or in the presence of microbial communities, reducing its persistence in aquatic environments.

In conclusion, 2-fluоро-5-iодофенол (CAS No: 186589-89-9) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, continues to unlock new possibilities for its use in drug development, materials science, and environmental chemistry.

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